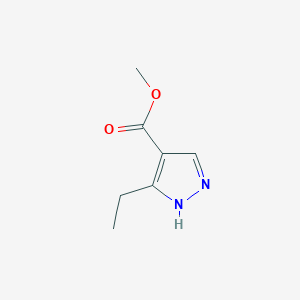

methyl 3-ethyl-1H-pyrazole-4-carboxylate

Description

Methyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS: 1186537-91-6) is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It belongs to the pyrazole carboxylate family, characterized by a five-membered aromatic ring containing two nitrogen atoms and a methyl ester group at the 4-position. The 3-ethyl substituent distinguishes it from simpler analogs, influencing its physicochemical properties and reactivity. This compound is typically synthesized via cyclocondensation or alkylation reactions and serves as a key intermediate in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name |

methyl 5-ethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-6-5(4-8-9-6)7(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALVGVZQHHSRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Methyl 3-ethyl-1H-pyrazole-4-carboxylate serves as a precursor for several pharmaceutical compounds. Its derivatives have shown promise in treating various medical conditions:

These compounds leverage the pyrazole moiety's ability to interact with biological targets, such as enzymes involved in purine metabolism.

Agrochemical Applications

This compound is also significant in agricultural chemistry. It is utilized in the synthesis of various pesticides and herbicides, notably those that exhibit high efficacy against pests while maintaining safety for crops and humans.

Case Study: Tebufenpyrad and Tolfenpyrad

Both tebunfenpyrad and tolfenpyrad are pyrazole-based agrochemicals that have been developed using this compound as an intermediate. These compounds are known for their broad-spectrum activity against pests:

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Tebufenpyrad | Methyl 3-ethyl-4-chloro-5-pyrazole carboxylate | Acaricide for various crops |

| Tolfenpyrad | Methyl 3-methyl-5-pyrazole carboxylate | Insecticide for fruits |

These applications underscore the compound's significance in enhancing agricultural productivity while minimizing environmental impact.

Material Science Applications

In material science, this compound is explored for its potential use in synthesizing polymers and nanomaterials. Its unique chemical structure allows it to participate in polymerization reactions, contributing to the development of advanced materials with tailored properties.

Example: Synthesis of Polymeric Materials

Research has indicated that incorporating methyl 3-ethyl-1H-pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties:

| Material | Property Enhanced | Reference |

|---|---|---|

| Pyrazole-based Polymers | Thermal Stability | |

| Nanocomposites | Mechanical Properties |

This aspect highlights the versatility of this compound beyond traditional applications.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with methyl 3-ethyl-1H-pyrazole-4-carboxylate, differing primarily in substituents and functional groups:

Key Observations :

- Substituent Effects: The 3-ethyl group in the target compound enhances lipophilicity compared to the 3-methyl analog (C₇H₁₀ vs.

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound offers greater stability under basic conditions compared to the carboxylic acid derivative (1,3-dimethyl-1H-pyrazole-4-carboxylic acid), which may undergo decarboxylation .

- Hybrid Derivatives : Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate incorporates a phenyl group and ethoxy substituent, increasing steric bulk and altering electronic properties, which could influence catalytic or binding interactions .

Physicochemical Properties

Limited experimental data are available, but trends can be inferred from structural analogs:

Insights :

- The ethyl substituent increases hydrophobicity, making the target compound more suitable for organic-phase reactions compared to hydrophilic carboxylic acid derivatives.

- Ester derivatives generally exhibit higher volatility than acids, influencing purification methods (e.g., distillation vs. crystallization) .

Biological Activity

Methyl 3-ethyl-1H-pyrazole-4-carboxylate (MEPC) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

MEPC is characterized by its pyrazole ring structure, which is known for conferring various biological properties. The presence of the ethyl group at the 3-position enhances its solubility and reactivity compared to other pyrazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 1186537-91-6 |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that MEPC exhibits a range of biological activities, including:

- Antimicrobial Activity : MEPC has shown promising results against various bacterial and fungal strains. For instance, preliminary bioassays indicated effective fungicidal activity against Pyricularia oryzae with an inhibition rate of up to 77.8% .

- Anti-inflammatory Properties : Studies have demonstrated that MEPC can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Its anti-inflammatory profile was comparable to standard drugs like diclofenac .

- Anticancer Potential : MEPC has been explored for its cytotoxic effects on cancer cell lines. In vitro studies revealed that compounds derived from pyrazole structures could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity .

The biological activity of MEPC is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MEPC acts as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

- Signal Transduction Modulation : The compound may modulate key signaling pathways involved in inflammation and cancer progression.

Comparative Analysis with Related Compounds

MEPC's unique structure allows for comparison with other pyrazole derivatives, revealing differences in biological activity and pharmacokinetics.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Methyl 1H-pyrazole-4-carboxylate | Moderate | Low | Moderate |

| Ethyl 1H-pyrazole-4-carboxylate | Low | High | Low |

Case Studies

- Anticancer Study : A study evaluated the effects of MEPC on MDA-MB-231 cells, showing significant apoptosis induction at concentrations as low as 1 μM, with enhanced caspase activity observed .

- Anti-inflammatory Assessment : In a carrageenan-induced rat model, MEPC demonstrated significant reduction in paw edema, indicating strong anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.